molecular formula C18H23NO3 B1242171 Ent-butopamine

Ent-butopamine

Cat. No.: B1242171
M. Wt: 301.4 g/mol
InChI Key: YJQZYXCXBBCEAQ-SCLBCKFNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ent-butopamine is a chiral phenethylamine derivative, likely characterized by its stereospecific β-adrenergic receptor activity. Phenethylamine derivatives, such as butaxamine and dobutamine, are well-documented for their cardiovascular effects, acting on adrenergic receptors to modulate heart rate, blood pressure, and bronchodilation . Ent-butopamine’s enantiomeric configuration may confer distinct pharmacological properties compared to its racemic or opposite enantiomer forms, emphasizing the importance of stereochemistry in drug design .

Properties

Molecular Formula

C18H23NO3

Molecular Weight

301.4 g/mol

IUPAC Name

4-[(3S)-3-[[(2S)-2-hydroxy-2-(4-hydroxyphenyl)ethyl]amino]butyl]phenol

InChI

InChI=1S/C18H23NO3/c1-13(2-3-14-4-8-16(20)9-5-14)19-12-18(22)15-6-10-17(21)11-7-15/h4-11,13,18-22H,2-3,12H2,1H3/t13-,18+/m0/s1

InChI Key

YJQZYXCXBBCEAQ-SCLBCKFNSA-N

SMILES

CC(CCC1=CC=C(C=C1)O)NCC(C2=CC=C(C=C2)O)O

Isomeric SMILES

C[C@@H](CCC1=CC=C(C=C1)O)NC[C@H](C2=CC=C(C=C2)O)O

Canonical SMILES

CC(CCC1=CC=C(C=C1)O)NCC(C2=CC=C(C=C2)O)O

Origin of Product

United States

Comparison with Similar Compounds

Structural Comparison

Ent-butopamine shares a phenethylamine backbone with substituted aromatic rings and alkylamino groups, a hallmark of adrenergic receptor ligands. Key structural differences among related compounds are summarized below:

Compound Molecular Structure Key Substituents Stereochemistry
Ent-butopamine (Inferred) (R/S)-configuration of α-carbon with tert-butylamino and methoxy groups 2,5-dimethoxyphenyl, tert-butylamino Enantiomer-specific activity
Butaxamine (1r,2s)-2-(tert-butylamino)-1-(2,5-dimethoxyphenyl)propan-1-ol 2,5-dimethoxyphenyl, tert-butylamino Racemic mixture
Dobutamine 4-(2-((1-methyl-3-(4-hydroxyphenyl)propyl)amino)ethyl)benzene-1,2-diol Catechol ring, hydroxy and methyl groups Racemic β1-agonist

Key Observations :

  • Ent-butopamine and butaxamine share tert-butylamino and dimethoxyphenyl groups, but stereochemical differences likely alter receptor binding.
  • Dobutamine’s catechol ring enhances β1-adrenergic selectivity, unlike Ent-butopamine’s methoxy-substituted aromatic ring .
Pharmacological Profile

Phenethylamine derivatives exhibit varied receptor affinities and clinical applications due to structural nuances:

Compound Primary Targets Pharmacological Action Clinical Use
Ent-butopamine β2-adrenergic receptors (Inferred) Bronchodilation, vasodilation Hypothetical for asthma
Butaxamine β2-adrenergic receptors Competitive antagonist Research tool for β2-blockade
Dobutamine β1-adrenergic receptors Positive inotropy, chronotropy Acute heart failure

Mechanistic Insights :

  • Ent-butopamine : Predicted β2-agonism due to methoxy groups, which reduce catechol-O-methyltransferase (COMT) metabolism compared to catechol-containing drugs like dobutamine .
  • Butaxamine: β2-antagonism is attributed to its tert-butylamino group and stereochemistry, blocking endogenous adrenaline effects .
  • Dobutamine: Catechol structure confers β1-selectivity and rapid metabolism, limiting its use to intravenous administration .
Analytical Methods

Distinguishing Ent-butopamine from analogs requires advanced analytical techniques:

Method Application Differentiation Factor
Chiral HPLC Enantiomer resolution of Ent-butopamine Separates (R)- and (S)-enantiomers
UV-Vis Spectroscopy Quantification of methoxy/catechol groups Methoxy peaks at 270–280 nm vs. catechol at 290 nm
Mass Spectrometry Structural elucidation via fragmentation patterns tert-butylamino vs. methyl group signatures

Quality Control :

  • Ent-butopamine : Requires enantiomeric purity testing (e.g., optical rotation, chiral chromatography) due to activity dependence on configuration .
  • Butaxamine/Dobutamine: USP standards validate identity and purity via non-aqueous titration or HPLC .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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